molecular formula C22H19F3O7 B255309 isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No. B255309
M. Wt: 452.4 g/mol
InChI Key: UGFCTUQLAFRPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate, also known as IMA-084, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMA-084 is a synthetic derivative of flavone, a naturally occurring compound found in various plants.

Mechanism of Action

The mechanism of action of isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is not fully understood. However, studies have suggested that it may act through multiple signaling pathways, including the inhibition of NF-κB and MAPK signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to reduce oxidative stress and lipid peroxidation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is its high purity, which makes it suitable for in vitro and in vivo studies. However, its solubility in water is limited, which may pose a challenge in some experiments. Additionally, the mechanism of action of isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate. First, further studies are needed to elucidate its mechanism of action. Second, studies are needed to determine its efficacy and safety in animal models of various diseases. Third, studies are needed to determine its potential applications in human diseases. Fourth, studies are needed to optimize its formulation for better solubility and bioavailability. Overall, the research on isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves the condensation of 7-hydroxyflavone with 4-methoxyphenol in the presence of trifluoroacetic anhydride, followed by acetylation with isopropyl chloroacetate. The final product is obtained after purification through column chromatography. This method has been reported to yield high purity and good yields of isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate.

Scientific Research Applications

Isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In vitro studies have demonstrated that isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.

properties

Product Name

isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Molecular Formula

C22H19F3O7

Molecular Weight

452.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C22H19F3O7/c1-12(2)30-18(26)11-29-15-8-9-16-17(10-15)32-21(22(23,24)25)20(19(16)27)31-14-6-4-13(28-3)5-7-14/h4-10,12H,11H2,1-3H3

InChI Key

UGFCTUQLAFRPBV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC

Origin of Product

United States

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